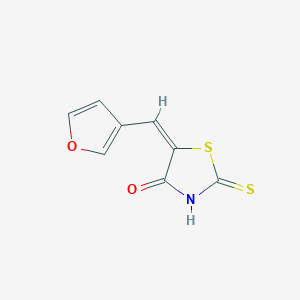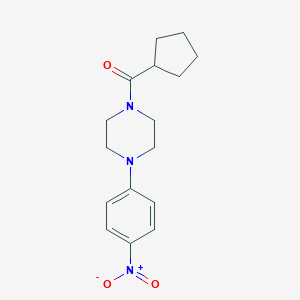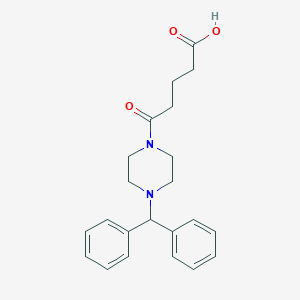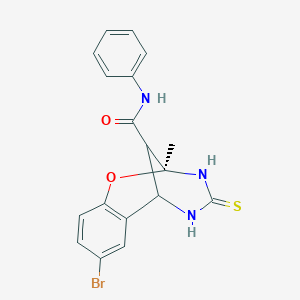
5-(3-呋喃甲基)-2-硫代-4-噻唑烷酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-: is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The 5-(3-furanylmethylene) substituent adds a furan ring, which is a five-membered aromatic ring containing one oxygen atom, to the thiazolidinone core. The 2-thioxo group indicates the presence of a sulfur atom double-bonded to the carbon at the second position of the thiazolidinone ring. This compound is of interest due to its potential biological and pharmacological activities.
科学研究应用
Chemistry: In chemistry, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of various pathogenic microorganisms.
Medicine: In medicinal chemistry, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting diseases such as cancer, diabetes, and inflammatory disorders.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- typically involves the condensation of a thiazolidinone derivative with a furanylmethylene compound. One common method is the reaction of 4-thiazolidinone with furfural in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反应分析
Types of Reactions: 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives of the furan ring.
作用机制
The mechanism of action of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- varies depending on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific biological context.
相似化合物的比较
- 4-Thiazolidinone, 5-(2-furanylmethylene)-2-thioxo-
- 4-Thiazolidinone, 5-(3-thienylmethylene)-2-thioxo-
- 4-Thiazolidinone, 5-(4-pyridylmethylene)-2-thioxo-
Comparison: Compared to its analogs, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is unique due to the presence of the 3-furanylmethylene substituent, which may confer distinct biological activities. The position and nature of the substituent on the thiazolidinone ring can significantly influence the compound’s reactivity and interaction with biological targets. For example, the furan ring in 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- may enhance its ability to interact with certain enzymes or receptors compared to the thiophene or pyridine analogs.
属性
IUPAC Name |
(5E)-5-(furan-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)3-5-1-2-11-4-5/h1-4H,(H,9,10,12)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLSPCFXBKVASD-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B448352.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B448353.png)


![5-(3-Ethoxy-2-hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B448356.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B448358.png)

![3-[(3-Chloro-4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448360.png)
![1-Cinnamyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B448361.png)
![1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B448362.png)
![isopropyl (9S)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate](/img/structure/B448363.png)
![4-({3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B448364.png)

![4-Oxo-4-{[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-butenoic acid](/img/structure/B448373.png)
